GNE-207

CBP/p300 bromodomain inhibition TR-FRET assay Biochemical potency

Procure GNE-207 for its defined, high-selectivity CBP/p300 bromodomain inhibition (IC50 1 nM; >2500x over BRD4) and proven oral bioavailability, distinguishing it from HAT inhibitors and less selective probes. Ideal for chronic rodent studies (5 mg/kg PO, t½ 2h) requiring robust MYC suppression (EC50 18 nM) without confounding BET inhibition. Its solved co-crystal structure also enables rational PROTAC design.

Molecular Formula C29H30N6O3
Molecular Weight 510.6 g/mol
Cat. No. B607678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-207
SynonymsGNE-207;  GNE207;  GNE 207
Molecular FormulaC29H30N6O3
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37)
InChIKeyMUJXZEDIWKGKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-207 for Research Procurement: A Potent and Selective CBP/p300 Bromodomain Inhibitor with Oral Bioavailability


GNE-207 (compound 35) is a biaryl-based, small-molecule inhibitor of the CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) bromodomains [1]. It was developed by Genentech through structure-activity relationship (SAR) optimization of the GNE-272 series, specifically by replacing the aniline moiety with an optimized bicyclic heteroarene to improve potency and selectivity [2]. GNE-207 exhibits high-affinity binding to the CBP bromodomain (IC50 = 1 nM) and demonstrates >2500-fold selectivity over the bromodomain-containing protein 4 (BRD4) BD1 domain [3]. The compound also features oral bioavailability, making it suitable for in vivo studies without requiring parenteral administration .

Why CBP/p300 Bromodomain Inhibitors Cannot Be Interchanged: GNE-207 Differentiation Rationale


CBP/p300 bromodomain inhibitors vary substantially in their selectivity profiles, pharmacokinetic properties, and downstream functional effects, rendering them non-interchangeable in experimental systems. The primary differentiation axis for this class is selectivity over BRD4 bromodomains, which can differ by orders of magnitude between compounds [1]. Additionally, inhibitors targeting different domains of CBP/p300—such as bromodomain inhibitors (e.g., GNE-207, CCS1477) versus histone acetyltransferase (HAT) catalytic inhibitors (e.g., A-485)—produce distinct transcriptional and phenotypic outcomes in the same tumor models [2]. Even among structurally related bromodomain inhibitors within the same chemical series, differences in physicochemical properties and PK parameters directly impact oral bioavailability, CNS penetration potential, and suitability for in vivo dosing regimens [3]. For researchers requiring a CBP/p300 bromodomain probe with oral dosing capability and validated selectivity over BRD4, GNE-207 offers a quantitatively defined profile that distinguishes it from both earlier-generation probes and alternative-domain inhibitors.

GNE-207 Comparative Evidence: Quantified Differentiation from Structural Analogs and Alternative Probes


GNE-207 vs. GNE-272: 20-Fold Improvement in CBP Bromodomain Inhibitory Potency

GNE-207 demonstrates substantially improved biochemical potency for the CBP bromodomain compared to the predecessor chemical probe GNE-272. In TR-FRET assays, GNE-207 achieves an IC50 of 1 nM, representing an approximate 20-fold enhancement in potency relative to GNE-272 (TR-FRET IC50 = 20 nM) [1][2]. This potency gain was achieved through systematic SAR optimization focused on replacing the aniline moiety in GNE-272 with a bicyclic heteroarene scaffold [1].

CBP/p300 bromodomain inhibition TR-FRET assay Biochemical potency

GNE-207 vs. GNE-272: Enhanced BRD4 Selectivity Ratio from 650-Fold to >2500-Fold

GNE-207 exhibits significantly improved selectivity over the BRD4 bromodomain compared to GNE-272. GNE-207 demonstrates a selectivity index of >2500-fold for CBP over BRD4(1) (CBP IC50 = 1 nM vs. BRD4 IC50 = 3100 nM), whereas GNE-272 exhibits approximately 650-fold selectivity (CBP IC50 = 20 nM vs. BRD4 IC50 = 13,000 nM) [1][2]. This represents a roughly 4-fold improvement in the selectivity ratio.

Bromodomain selectivity BRD4 off-target assessment CBP/p300 specificity

GNE-207 vs. A-485 (HAT Inhibitor): Distinct Domain Targeting Produces Differential Tumor Sensitivity

GNE-207 inhibits the bromodomain of CBP/p300, whereas A-485 targets the HAT catalytic domain. This domain-specific targeting produces measurably different sensitivity profiles in tumor models. In Group 3 medulloblastoma cells, bromodomain inhibition (exemplified by CCS1477, which shares the bromodomain targeting mechanism with GNE-207) showed enhanced sensitivity compared to HAT domain inhibition by A-485, with lower AUC (area under the curve) values indicating greater growth inhibition [1][2]. This differential response demonstrates that bromodomain and HAT inhibitors are not functionally interchangeable.

CBP/p300 domain-specific inhibition Medulloblastoma Bromodomain vs. HAT domain

GNE-207 vs. GNE-781: Comparable CBP Potency and Selectivity with Distinct CNS Penetration Profile

GNE-207 and GNE-781 exhibit closely matched potency and selectivity profiles but differ fundamentally in CNS penetration capability. GNE-207 (CBP IC50 = 1 nM, BRD4 IC50 = 3100 nM) and GNE-781 (CBP TR-FRET IC50 = 0.94 nM, BRD4 IC50 = 5100 nM) both demonstrate high potency and >2500-fold selectivity [1][2]. However, GNE-781 is characterized as a non-CNS penetrant inhibitor, while GNE-207's CNS penetration status requires independent verification [3].

CBP/p300 inhibitor selectivity CNS penetration Oral bioavailability

GNE-207 Cellular MYC Suppression: EC50 Comparison with Structural Analog GNE-272

GNE-207 potently suppresses MYC transcript levels in MV-4-11 acute myeloid leukemia cells with an EC50 of 18 nM [1]. By comparison, the predecessor compound GNE-272 shows substantially weaker cellular activity in the same cellular context, with a MYC suppression EC50 of 910 nM in MV-4-11 cells [2]. This represents an approximate 50-fold improvement in cellular potency for MYC suppression.

MYC oncogene suppression MV-4-11 AML cells Cellular target engagement

GNE-207 In Vivo Pharmacokinetics: Moderate Clearance and Acceptable Oral Bioavailability at 5 mg/kg

GNE-207 demonstrates oral bioavailability suitable for in vivo studies, with moderate plasma clearance observed at a 5 mg/kg oral dose in mice [1]. Volume of distribution (Vd) was measured at 2.8 L/kg and half-life (t1/2) at 2 hours, representing improved distribution and half-life parameters compared to a close structural analog (compound 18) in the same study [2]. While specific quantitative bioavailability percentage is not reported in primary literature, the compound's characterization as 'orally bioavailable' with 'moderate clearance' supports its utility for per oral (PO) dosing regimens in rodent models.

Oral bioavailability Pharmacokinetic parameters In vivo dosing

GNE-207 Optimized Research Applications: Where the Differentiated Profile Delivers Value


In Vivo Studies Requiring Oral Dosing of a Selective CBP/p300 Bromodomain Inhibitor

GNE-207's oral bioavailability [1] makes it the preferred choice among high-potency CBP/p300 bromodomain inhibitors for chronic rodent studies where daily intraperitoneal or intravenous injections are impractical. At a 5 mg/kg oral dose, GNE-207 achieves moderate plasma clearance with a volume of distribution of 2.8 L/kg and a half-life of 2 hours in mice [2], supporting once- or twice-daily oral gavage regimens. This contrasts with GNE-272, which was optimized primarily as a cellular and in vivo probe but with less favorable potency, and with A-485 (HAT inhibitor), which targets a different domain and produces distinct transcriptional outcomes [3].

CBP/p300 Bromodomain-Specific Mechanism Studies in MYC-Driven Hematologic Malignancies

For researchers investigating MYC transcriptional regulation specifically mediated by the CBP/p300 bromodomain, GNE-207 provides a cellularly validated tool with an EC50 of 18 nM for MYC suppression in MV-4-11 AML cells [1]. The >2500-fold selectivity over BRD4 [2] ensures that observed MYC modulation is attributable to CBP/p300 bromodomain engagement rather than confounding BET-family inhibition. The 50-fold improvement in cellular MYC suppression EC50 relative to GNE-272 (910 nM) makes GNE-207 particularly suitable for concentration-response studies where robust target modulation is required at lower compound concentrations.

PROTAC Development Requiring a Validated CBP/p300 Bromodomain Ligand

GNE-207 serves as a structurally characterized CBP/p300 bromodomain-binding ligand for PROTAC (proteolysis-targeting chimera) development. A co-crystal structure of a close GNE-207 analog bound to the CBP bromodomain has been solved, providing structural guidance for rational linker attachment point selection [1][2]. This structural information, combined with GNE-207's high affinity (IC50 = 1 nM) and selectivity profile , has enabled the development of potent CBP/p300 degraders such as JET-209, which achieves DC50 values of 0.05 nM for CBP and 0.2 nM for p300 in RS4;11 leukemia cells [3].

CBP/p300 Bromodomain vs. HAT Domain Comparative Pharmacology Studies

GNE-207 is the appropriate tool for studies comparing bromodomain-mediated versus HAT domain-mediated transcriptional regulation by CBP/p300. In Group 3 medulloblastoma models, bromodomain inhibition (shared mechanism with GNE-207) produces stronger anti-proliferative effects than HAT domain inhibition (A-485), as reflected in lower AUC values in cell viability assays [1][2]. Researchers employing domain-specific inhibitors should select GNE-207 for bromodomain targeting and A-485 for HAT domain targeting to maintain mechanistic clarity and avoid cross-domain confounding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-207

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.